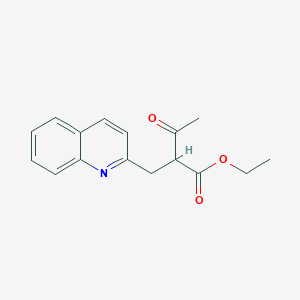

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-oxo-2-(2-quinolinylmethyl)butanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its antibacterial, anthelmintic, and cytotoxic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its pharmacological significance. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.073 |

| Staphylococcus aureus | 0.125 |

| Klebsiella pneumoniae | 0.109 |

| Enterobacter sakazakii | 0.083 |

These results demonstrate that the compound exhibits significant antibacterial activity, potentially providing a basis for developing new antimicrobial agents in response to multidrug-resistant pathogens .

Anthelmintic Activity

The anthelmintic efficacy of this compound was assessed using standard assays against helminths such as Pheretima posthuma and Ascaridia galli. The results showed that the compound outperformed standard treatments like albendazole, indicating strong potential for treating parasitic infections.

| Helminth Species | Time of Death (minutes) | Concentration Tested (mg/ml) |

|---|---|---|

| Pheretima posthuma | 30 | 5 |

| Ascaridia galli | 45 | 5 |

This data suggests that this compound could be a valuable candidate for further development in anthelmintic therapy .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated through various assays, comparing it to established chemotherapeutic agents like etoposide. The Lethal Concentration (LC50) values were determined as follows:

| Compound | LC50 (µg/ml) |

|---|---|

| This compound | 280 - 765 |

| Etoposide | 9.8 |

The higher LC50 values indicate that while the compound has cytotoxic properties, it may require further optimization to enhance its efficacy against cancer cells without significant toxicity to healthy cells .

Research Findings and Case Studies

In a comprehensive study conducted by Sadiq et al., derivatives of this compound were synthesized and analyzed for their biological activities. The study highlighted the potential of these compounds in combating drug resistance in microbial pathogens and their applications in treating parasitic infections. The docking studies indicated favorable binding affinities with target proteins, suggesting mechanisms through which these compounds exert their biological effects .

Properties

CAS No. |

88023-05-6 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(quinolin-2-ylmethyl)butanoate |

InChI |

InChI=1S/C16H17NO3/c1-3-20-16(19)14(11(2)18)10-13-9-8-12-6-4-5-7-15(12)17-13/h4-9,14H,3,10H2,1-2H3 |

InChI Key |

YOFGAQGJIUTSAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.